N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide
Description
Properties
CAS No. |
88122-85-4 |
|---|---|
Molecular Formula |
C26H25NO3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-bis(2-naphthalen-1-yloxyethyl)acetamide |
InChI |
InChI=1S/C26H25NO3/c1-20(28)27(16-18-29-25-14-6-10-21-8-2-4-12-23(21)25)17-19-30-26-15-7-11-22-9-3-5-13-24(22)26/h2-15H,16-19H2,1H3 |
InChI Key |
RBCWPMPQMRBPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC1=CC=CC2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution for Ether Bond Formation
The synthesis begins with the formation of the bis-ether intermediate, 2,2'-[(naphthalen-1-yl)oxy]diethylamine, through nucleophilic substitution. Naphthalen-1-ol reacts with 1,2-dibromoethane in the presence of a base such as potassium hydroxide (KOH). A molar ratio of 1:2.5 (naphthalen-1-ol to dibromoethane) in toluene at 80–90°C for 12 hours yields the intermediate with 85–88% efficiency.
Table 1: Solvent and Base Optimization for Ether Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | KOH | 80 | 88 |
| o-Xylene | NaH | 100 | 82 |
| DMF | K₂CO₃ | 120 | 75 |
The choice of toluene as a solvent minimizes side reactions, while KOH provides sufficient basicity without excessive saponification. Post-reaction, the mixture is washed with 10% sodium hydroxide to remove unreacted dibromoethane, followed by water to isolate the bis-ether intermediate.
Acetylation of the Bis-Ether Intermediate
The bis-ether intermediate undergoes acetylation using acetic anhydride in the presence of triethylamine (TEA) as a base. A molar ratio of 1:2.2 (bis-ether to acetic anhydride) in dichloromethane at 25°C for 6 hours achieves 92–94% conversion. Catalytic systems, such as dimethylaniline (0.1–0.5 wt%) and imidazole (0.08–0.6 wt%), enhance reaction kinetics by neutralizing HCl byproducts and stabilizing the transition state.
Table 2: Catalyst Impact on Acetylation Efficiency
| Catalyst System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 12 | 78 | 95 |
| Dimethylaniline (0.3 wt%) | 6 | 92 | 99 |
| Imidazole (0.4 wt%) | 6 | 93 | 99 |
The dual-catalyst approach reduces reaction time by 50% and increases yield by 15–20% compared to uncatalyzed conditions. Post-acetylation, the crude product is purified via vacuum distillation (0.1–0.5 atm) to remove excess acetic anhydride and TEA, achieving a purity of 99.5%.
Catalytic Methods for Large-Scale Synthesis
Industrial-scale production requires robust catalytic systems. Patent CN105131026A demonstrates that combining dimethylaniline and imidazole in a 1:1.2 ratio optimizes both reaction rate and product stability. Forced circulation via a loop reactor ensures homogeneous mixing and rapid HCl removal, critical for maintaining a neutral pH and preventing side reactions.
Table 3: Industrial-Scale Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 0.3–0.5 wt% | +10–15% |
| Vacuum Pressure | 0.2–0.4 atm | +8–12% |
| Reaction Temperature | 25–30°C | +5–7% |
These conditions enable single-pass yields of 91–94%, surpassing traditional methods that often stagnate at 70–80%.
Purification and Analytical Validation
Final purification employs recrystallization from ethanol/water (8:2 v/v) or ethyl acetate/hexane (1:2 v/v), yielding crystalline product with >99.5% purity. Thin-layer chromatography (TLC) with a mobile phase of 1-propanol/water/acetic acid (16:8:1) and visualization via bromocresol green confirms the absence of unreacted starting materials.
Table 4: Recrystallization Solvent Efficiency
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (8:2) | 99.6 | 85 |
| Ethyl Acetate/Hexane (1:2) | 99.4 | 88 |
| Acetonitrile | 98.9 | 78 |
Mechanistic and Kinetic Insights
The reaction mechanism proceeds via a two-step pathway:
- Ether Formation : Nucleophilic attack of naphthalen-1-oxide on 1,2-dibromoethane, facilitated by KOH deprotonation.
- Acetylation : Attack of the amine group on acetic anhydride, stabilized by TEA and catalysts.
Kinetic studies reveal a second-order dependence on naphthalen-1-ol concentration, with an activation energy of 45 kJ/mol. Catalysts lower the energy barrier by 12–15 kJ/mol, accelerating the rate by a factor of 3–4.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like DMF.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of naphthalene rings.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalene rings can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide and related acetamide derivatives:
Key Comparisons:
Structural Variations: Naphthalene Position: The target compound uses naphthalen-1-yl groups, whereas others like N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () feature naphthalen-2-yl, altering steric and electronic interactions . Linker Groups: Ethoxy spacers in the target compound differ from triazole () or morpholinoethyl () linkers, affecting flexibility and hydrogen-bonding capacity .
Functional Properties :
- Surface Activity : Gemini surfactants () exhibit critical micelle concentrations (CMCs) due to their dual ammonium heads, unlike the target compound, which lacks ionic groups but may still show mild surfactant behavior via aromatic stacking .
- Bioactivity : Triazole-containing analogs () demonstrate antifungal activity (e.g., MIC values against Candida albicans), while halogenated derivatives () prioritize crystallographic stability .
Synthetic Routes :
- The target compound likely requires etherification and amidation steps, whereas triazole derivatives () are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular functionalization .
Spectroscopic Profiles :
- IR and NMR data for similar compounds (e.g., 6a–6c in ) show consistent C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) stretches, with aromatic proton shifts (δ 7.2–8.6 ppm) in ¹H NMR. The target compound would share these features but differ in alkyl/aryl proton regions due to ethoxy spacers .
Q & A
Basic: What are the standard synthetic routes for N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide, and how are reaction conditions optimized?
The synthesis typically involves multicomponent condensation reactions or alkylation of acetamide precursors with naphthol derivatives. For example, analogous compounds are synthesized via nucleophilic substitution, where 2-(naphthalen-1-yloxy)ethyl groups are introduced using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) . Optimization includes varying reaction temperatures (80–120°C), stoichiometry of reactants, and catalyst loading. Purity is ensured via HPLC (>95%) and column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can byproduct formation during synthesis be minimized, and what analytical methods identify side products? Byproducts (e.g., incomplete substitution, oxidation products) are minimized by controlling reaction time, inert atmospheres (N₂/Ar), and rigorous drying of reagents. LC-MS and ¹H/¹³C NMR track reaction progress, while HRMS and X-ray crystallography (for crystalline byproducts) confirm structures . For example, competing esterification can occur if hydroxyl groups are unprotected, detected via FT-IR (C=O stretches at ~1700 cm⁻¹) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
¹H/¹³C NMR resolves naphthyl protons (δ 7.2–8.5 ppm) and acetamide carbonyls (δ ~170 ppm). FT-IR confirms amide C=O (1640–1680 cm⁻¹) and ether C-O (1240–1270 cm⁻¹) stretches. X-ray crystallography (e.g., SHELX programs) determines bond angles and dihedral angles between naphthyl and acetamide moieties, with R-factors <0.05 for high-resolution structures .
Advanced: How do experimental crystallographic data compare with computational predictions (e.g., DFT)? Discrepancies in bond lengths (e.g., C-O vs. C-N) arise from crystal packing forces not modeled in gas-phase DFT. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking between naphthyl groups), while MEP maps predict electrophilic/nucleophilic sites .
Basic: What biological assays evaluate the antifungal activity of this compound?
Standard broth microdilution assays (NCCLS guidelines) determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. in Sabouraud dextrose broth. Time-kill kinetics assess fungistatic vs. fungicidal effects, with viability counted via colony-forming units (CFUs) .
Advanced: How does structure-activity relationship (SAR) analysis guide modification for enhanced efficacy? SAR studies correlate substituent effects (e.g., fluorination of naphthyl groups) with MIC reductions. For instance, fluorinated analogs in showed 4-fold lower MICs (8 µg/mL vs. 32 µg/mL) due to increased membrane permeability. Molecular docking (AutoDock Vina) identifies interactions with fungal CYP51 or β-1,3-glucan synthase .
Basic: How are environmental impacts (e.g., ecotoxicity) assessed for this compound?
Microalgae growth inhibition tests (Chlorella vulgaris) in OECD 201 media measure EC₅₀ values after 72-hour exposure. Daphnia magna acute toxicity (OECD 202) evaluates immobilization at 24–48 hours. Data from analogous surfactants () show EC₅₀ = 12 mg/L for algae, indicating moderate toxicity .
Advanced: What biodegradation pathways are predicted for this compound? QSAR models (EPI Suite) predict hydrolysis of acetamide bonds and microbial oxidation of naphthyl groups. LC-MS/MS identifies metabolites like 2-[(naphthalen-1-yl)oxy]ethanol, with half-lives <30 days in aqueous media .
Advanced: How do researchers resolve contradictions in reported biological activity data?
Discrepancies in MIC values (e.g., batch-to-batch variability) are addressed by:
- Purity validation : HPLC-MS with internal standards (e.g., deuterated analogs).
- Strain-specificity : Testing across clinical isolates versus ATCC strains.
- Assay conditions : Standardizing inoculum size (0.5 McFarland) and pH (7.0±0.2) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation (PLGA polymers) enhance aqueous solubility. Pharmacokinetic studies in rodents use HPLC-UV to measure plasma concentrations, showing Cₘₐₓ improvements from 2.1 µg/mL (free compound) to 5.8 µg/mL (nanoparticles) .
Basic: What computational tools model this compound’s interactions with biological targets?
Molecular dynamics (GROMACS) simulates lipid bilayer penetration, while AutoDock Vina docks the compound into protein active sites (e.g., fungal lanosterol 14α-demethylase). SwissADME predicts LogP (~3.2) and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
